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Compound of Interest

Compound Name:
1-(Cyclopropylcarbonyl)piperazine

Hydrochloride

CAS No.: 1021298-67-8

Cat. No.: B3024913 Get Quote

Executive Summary
In the rigorous landscape of pharmaceutical impurity profiling, Olaparib Impurity 24 (CAS:

2248670-14-4) represents a critical oxidative degradation product. Chemically defined as the

tetrahydropyrazine analog of Olaparib, this impurity arises primarily through the

dehydrogenation of the piperazine pharmacophore. Its presence is a direct indicator of

oxidative stress during synthesis or storage, necessitating precise analytical control strategies.

This guide provides a foundational technical analysis of Impurity 24, moving beyond simple

catalog definitions to explore the mechanistic causality of its formation, validated detection

protocols, and mitigation strategies compliant with ICH Q3A/B and M7 guidelines.

Note on Nomenclature: While "Impurity 24" is a common designation in major reference

standard catalogs (e.g., Chemicea, Simson Pharma), it is chemically synonymous with

Olaparib Alkene Impurity or Dehydrogenated Olaparib. Researchers must verify chemical

structure against CAS 2248670-14-4, as vendor numbering can vary.

Chemical Characterization & Identity
Impurity 24 is structurally characterized by the introduction of a double bond within the

piperazine ring, reducing the molecular weight by 2 Daltons relative to the parent API.
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Parameter Technical Detail

Common Name Olaparib Impurity 24 / Olaparib Alkene Impurity

Chemical Name

4-(3-(4-(Cyclopropanecarbonyl)-1,2,3,4-

tetrahydropyrazine-1-carbonyl)-4-

fluorobenzyl)phthalazin-1(2H)-one

CAS Number 2248670-14-4

Molecular Formula C₂₄H₂₁FN₄O₃

Molecular Weight 432.45 g/mol (Parent Olaparib: 434.46 g/mol )

Structural Alert -unsaturated amide (Michael Acceptor potential)

Origin Oxidative Degradation / Process Impurity

Mechanistic Formation Pathway
The formation of Impurity 24 is not random; it follows a specific oxidative dehydrogenation

pathway. The piperazine ring in Olaparib is susceptible to oxidation, particularly in the presence

of radical initiators or transition metal impurities.

Mechanism Description
Initiation: Oxidative stress (peroxides, light, or metal catalysts) abstracts a hydrogen atom

from the piperazine ring adjacent to the nitrogen.

Propagation: The resulting radical species stabilizes via the elimination of a second

hydrogen, forming a double bond (alkene) within the ring.

Result: Conversion of the saturated piperazine to a 1,2,3,4-tetrahydropyrazine moiety.

Visualization: Degradation Pathway
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Figure 1: Mechanistic pathway of Olaparib degradation to Impurity 24 via oxidative

dehydrogenation.

Analytical Strategy: Detection & Quantification
Detecting Impurity 24 requires high-resolution separation due to its structural similarity to the

parent compound. Standard reverse-phase HPLC is effective, but MS detection provides the

necessary specificity to distinguish the -2 Da mass shift.

Recommended Protocol: UHPLC-MS/MS
This protocol is derived from validated stability-indicating methods for PARP inhibitors.

1. Chromatographic Conditions:

System: UHPLC with PDA and Q-TOF/Triple Quad MS.

Column: C18 Stationary Phase (e.g., InertSustain C18, 150 x 2.1 mm, 1.9 µm).

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]

Mobile Phase B: Acetonitrile (ACN).[1]

Flow Rate: 0.3 - 0.5 mL/min.

Gradient:

0-2 min: 5% B
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2-15 min: Linear ramp to 90% B

15-18 min: Hold 90% B

18.1 min: Re-equilibrate 5% B.

2. Mass Spectrometry Parameters:

Ionization: ESI Positive Mode.

Target Mass: [M+H]⁺ = 433.17 m/z.

Differentiation: Monitor for the characteristic mass shift of -2.02 Da relative to Olaparib

([M+H]⁺ = 435.18).

Fragment Ions: The tetrahydropyrazine ring fragmentation often yields unique ions compared

to the piperazine fragmentation pattern.

Visualization: Analytical Workflow
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Figure 2: Analytical workflow for the specific identification of Impurity 24.

Control & Mitigation Strategy
Controlling Impurity 24 requires a "Quality by Design" (QbD) approach focusing on the

suppression of oxidation pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3024913?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Control Point Mitigation Action Rationale

Raw Materials
Screen piperazine starting

materials for alkene impurities.

Prevents carry-over of pre-

formed tetrahydropyrazine

analogs.

Reaction Environment
Perform coupling reactions

under Nitrogen/Argon.

Minimizes dissolved oxygen

that initiates radical formation.

Formulation

Incorporate antioxidants (e.g.,

BHT) if excipients contain

peroxides.

Scavenges free radicals before

they attack the API.

Storage

Protect from light and

moisture; store at controlled

room temp or refrigerated.

Reduces energy input

available for degradation

activation.

Regulatory & Toxicological Context (ICH M7)
Assessment: Impurity 24 contains an

-unsaturated amide moiety (within the tetrahydropyrazine system), which is a structural alert for
genotoxicity (Michael acceptor).

Actionable Insight:

In Silico Analysis: Must be evaluated using two complementary QSAR models (e.g., DEREK

and SARAH) as per ICH M7.

Qualification: If the impurity exceeds the TTC (Threshold of Toxicological Concern) or the

specific qualification threshold (0.15% or 1.0 mg/day), an Ames test may be required to rule

out mutagenicity.

Specification Limits: Typically controlled at NMT 0.15% unless tox data justifies a higher limit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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